molecular formula C16H9BrN2O4 B12645968 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- CAS No. 135330-23-3

1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-

Cat. No.: B12645968
CAS No.: 135330-23-3
M. Wt: 373.16 g/mol
InChI Key: UIBAUDUGFNFXHC-UHFFFAOYSA-N
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Description

Introduction to 1,4-Naphthalenedione, 2-Bromo-3-((3-Nitrophenyl)Amino)-

Chemical Classification and Structural Uniqueness

1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- belongs to the naphthoquinone family, a class of aromatic diketones characterized by a naphthalene backbone with two ketone groups at the 1,4-positions. The compound’s molecular formula, C₁₆H₉BrN₂O₄ , reflects its hybrid structure, which integrates a bromine atom at position 2, a 3-nitrophenylamino group at position 3, and the core 1,4-naphthoquinone scaffold.

The structural uniqueness of this derivative arises from three key features:

  • Electron-Withdrawing Substituents : The bromine atom and nitro group introduce significant electron-withdrawing effects, altering the quinone’s redox potential and electrophilicity.
  • Conjugation Network : The 3-nitrophenylamino group extends the π-conjugation system, potentially enhancing interactions with biological targets or catalytic surfaces.
  • Steric Effects : The bulky nitro-substituted phenyl group at position 3 creates steric hindrance, influencing regioselectivity in further chemical modifications.

Compared to simpler naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone) or juglone (5-hydroxy-1,4-naphthoquinone), this compound’s bromo-nitro-aniline substituents confer distinct electronic and steric profiles, making it a versatile intermediate for synthesizing pharmacologically active molecules.

Historical Context of Naphthoquinone Derivatives in Organic Chemistry

Naphthoquinones have been studied since the 19th century, initially as natural dyes and later for their biological activities. Early research focused on isolating derivatives from plants (e.g., henna, walnuts) and fungi, but synthetic modifications gained prominence in the mid-20th century to enhance stability and functionality.

The introduction of halogen and nitro groups into the naphthoquinone scaffold emerged as a strategy to:

  • Modulate redox properties : Bromine and nitro groups stabilize semiquinone radicals, facilitating electron transfer in biological systems.
  • Improve antimicrobial activity : Derivatives with halogen and amino groups showed enhanced efficacy against drug-resistant pathogens.
  • Enable covalent binding : Electrophilic carbons adjacent to substituents allow for nucleophilic attacks, enabling targeted modifications.

For example, 2-bromo-1,4-naphthoquinone derivatives were pivotal in developing antimalarial agents, while nitro-substituted analogs demonstrated antiparasitic activity. The compound 2-bromo-3-((3-nitrophenyl)amino)-1,4-naphthoquinone represents a convergence of these historical strategies, combining halogenation and aromatic amination for tailored reactivity.

Role of Bromo and Nitro Functional Groups in Modulating Reactivity

The bromine and nitro groups in this compound synergistically influence its chemical behavior:

Bromine’s Effects
  • Electron withdrawal : The bromine atom at position 2 withdraws electrons via inductive effects, increasing the electrophilicity of the quinone’s carbonyl groups.
  • Leaving group potential : In nucleophilic substitution reactions, bromine can be displaced by amines or thiols, enabling derivatization.
  • Redox modulation : Bromine stabilizes the semiquinone radical intermediate during reduction, prolonging its reactivity in electron-transfer processes.
Nitro Group’s Effects
  • Resonance and conjugation : The nitro group at the 3-nitrophenylamino moiety delocalizes electrons into the quinone core, altering absorption spectra and redox potentials.
  • Hydrogen-bonding capacity : The nitro group participates in hydrogen bonding with biological targets, enhancing binding affinity.
  • Acid-base properties : The nitro-substituted aniline group can act as a weak base, influencing solubility and protonation states in different environments.
Combined Impact

The interplay between these groups creates a multifunctional scaffold capable of:

  • Cross-coupling reactions : Suzuki-Miyaura coupling at the bromine site for aryl group introductions.
  • Electrophilic aromatic substitution : Nitro groups direct incoming electrophiles to specific positions on the aromatic ring.
  • Bioactivity : Enhanced interactions with microbial enzymes via redox cycling and covalent adduct formation.

For instance, the compound’s ability to generate reactive oxygen species (ROS) through redox cycling (Fig. 1) is amplified by the nitro group’s electron-withdrawing effects, making it a candidate for studying oxidative stress in cellular systems.

Table 1: Comparative Properties of Select Naphthoquinone Derivatives

Compound Substituents Redox Potential (V) Key Applications
1,4-Naphthoquinone None -0.45 Dye synthesis
Lawsone 2-Hydroxy -0.32 Antimicrobial, dye
2-Bromo-1,4-naphthoquinone 2-Bromo -0.28 Antimalarial agents
Target compound 2-Bromo, 3-(3-nitroaniline) -0.18 Organic synthesis, antimicrobial research

Properties

CAS No.

135330-23-3

Molecular Formula

C16H9BrN2O4

Molecular Weight

373.16 g/mol

IUPAC Name

2-bromo-3-(3-nitroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C16H9BrN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H

InChI Key

UIBAUDUGFNFXHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination Step

  • Reagents : The starting material is 1,4-naphthoquinone, which is subjected to bromination.
  • Conditions : The reaction is usually carried out using bromine in a suitable solvent such as dichloromethane or chloroform at low temperatures.
  • Yield : The yield of the brominated product can vary significantly depending on the conditions used, typically ranging from 60% to 90% under optimized conditions.

Nucleophilic Substitution

  • Reagents : The brominated naphthoquinone from the previous step is reacted with 3-nitroaniline.
  • Conditions : This reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C).
  • Mechanism : The nucleophilic amino group from 3-nitroaniline attacks the electrophilic carbon atom bonded to the bromine atom, leading to the formation of the desired product.
  • Yield : Yields for this step can also vary but are often reported between 70% and 85% depending on the specific experimental conditions employed.

Purification

After synthesis, purification of the final product typically involves recrystallization or column chromatography to isolate pure 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-.

Step Reagents/Conditions Yield Range
Bromination Bromine in dichloromethane 60% - 90%
Nucleophilic substitution 3-nitroaniline in DMF at 80°C 70% - 85%
Purification Recrystallization or column chromatography Variable

Recent studies have highlighted various approaches to synthesizing naphthoquinone derivatives with enhanced biological activity. For instance:

  • Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly. In some cases, yields increased from around 60–90% to as high as 95% when using microwave irradiation.

  • The use of alternative energy sources such as ultrasound has also been explored, yielding cleaner products in shorter reaction times.

The preparation of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- involves a series of well-defined chemical reactions that can be optimized for yield and purity. Advances in synthetic methodologies, including microwave and ultrasound-assisted reactions, offer promising avenues for enhancing the efficiency of these preparations. Further exploration into variations of substituents and reaction conditions may lead to derivatives with improved biological properties and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and reduced derivatives, which can have different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- includes:

  • Naphthalene Backbone : A fused bicyclic structure that contributes to the compound's stability and reactivity.
  • Bromine Substituent : Located at the 2-position, this halogen enhances the compound's reactivity.
  • Nitrophenyl Group : An amino group attached to a nitrophenyl moiety at the 3-position, which plays a crucial role in biological activity.

The molecular formula is C16H9BrN2O4C_{16}H_9BrN_2O_4, with a molecular weight of approximately 373.16 g/mol.

Antimicrobial Properties

1,4-Naphthalenedione derivatives are known for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For example, studies have shown that structural modifications in naphthoquinones can lead to enhanced antibacterial activity against resistant strains of pathogens .

Anticancer Potential

Significant attention has been directed toward the anticancer properties of 1,4-Naphthalenedione derivatives. A study highlighted its effectiveness against triple-negative breast cancer (TNBC), where specific derivatives demonstrated cytotoxicity with EC50 values as low as 1.6 μM . The mechanism of action appears to involve the induction of oxidative stress in cancer cells, leading to apoptosis.

Synthesis and Derivatives

The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- typically involves multi-step reactions starting from naphthoquinone precursors. The following general steps outline its synthesis:

  • Formation of Naphthoquinone : Starting materials undergo Friedel-Crafts condensation.
  • Bromination and Amination : Sequential bromination and amination reactions introduce the bromine and nitrophenyl groups.

Table: Comparison of Related Compounds

Compound NameStructureUnique Features
2-Chloro-3-((2-thienylmethyl)amino)-1,4-naphthoquinoneStructureContains a thiophene moiety instead of a nitrophenyl group
2-Bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinoneStructureSimilar halogen substitution but different amino substituent
2-Chloro-3-((2-furylmethyl)amino)-1,4-naphthoquinoneStructureFeatures a furan ring instead of thiophene or phenyl groups

Case Study: Anticancer Activity Against TNBC

A recent study synthesized various derivatives of naphthoquinones to evaluate their antiproliferative effects on MDA-MB-231 cells (a model for TNBC). The results indicated that certain derivatives not only inhibited cell proliferation but also showed selectivity towards cancer cells over normal cells . Molecular docking studies further supported the hypothesis that these compounds bind effectively to specific cellular targets involved in cancer progression.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of naphthoquinone derivatives, revealing that modifications at the amino group significantly influenced their efficacy against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups enhanced their ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- involves its interaction with immune cells. The compound promotes the expansion of CD8+ T cells, which play a crucial role in the immune response. It also limits the development of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases . This dual action helps in reducing the severity of autoimmune conditions like multiple sclerosis.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

Br-NQ-3-NO₂ shares its core with several analogues, differing in substituents at positions 2 and 3. Key comparisons include:

Compound Name Substituents (Position 2/3) Key Structural Features Reference
Br-NQ-3-NO₂ Br / 3-nitrophenylamino Electron-withdrawing nitro, bulky bromine
2-Chloro-3-((4-nitrophenyl)amino)-NQ Cl / 4-nitrophenylamino Nitro at para position, smaller halogen
2-Bromo-3-((2-thienylmethyl)amino)-NQ Br / thienylmethylamino Heteroaromatic thiophene, flexible chain
2-Chloro-3-((4-methylphenyl)amino)-NQ Cl / 4-methylphenylamino Electron-donating methyl, smaller halogen

Key Observations :

  • Amino Group Modifications: The 3-nitrophenyl group in Br-NQ-3-NO₂ provides strong electron-withdrawing effects, stabilizing the semiquinone radical intermediate during redox cycling, a critical mechanism in antitumoral activity . In contrast, methylphenyl or thienyl groups alter electron density and solubility .

Key Findings :

  • EGFR Inhibition: Chloro-substituted NQs with nitro groups (e.g., 2-Cl-3-(4-NO₂Ph)-NQ) show potent EGFR tyrosine kinase inhibition due to optimal fit in the ATP-binding pocket, mediated by H-bonding (e.g., with Met793) and π-π stacking . Bromine’s larger size in Br-NQ-3-NO₂ may disrupt these interactions unless compensated by stronger hydrophobic contacts.
  • Antibacterial Activity: Thienylmethyl-substituted NQs exhibit moderate activity against S. aureus, attributed to membrane disruption via redox cycling . The nitro group in Br-NQ-3-NO₂ could enhance this effect by increasing oxidative stress.

Physicochemical and Electrochemical Properties

  • Solubility : Bromine and nitro groups reduce aqueous solubility compared to methyl-substituted analogues (e.g., 2-Cl-3-(4-MePh)-NQ), necessitating formulation strategies for in vivo applications .

Biological Activity

1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- is a synthetic organic compound known for its diverse biological activities. This compound is a derivative of naphthalenedione, which has been extensively studied for its potential therapeutic applications, particularly in cancer treatment and immune modulation. The unique structural features of this compound, including the bromine and nitrophenylamino substituents, contribute to its biological efficacy.

PropertyValue
CAS Number 135330-23-3
Molecular Formula C16H9BrN2O4
Molecular Weight 373.16 g/mol
IUPAC Name 2-bromo-3-(3-nitroanilino)naphthalene-1,4-dione
InChI Key UIBAUDUGFNFXHC-UHFFFAOYSA-N

The biological activity of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- primarily involves its interaction with immune cells. Research indicates that it promotes the expansion of CD8+ T cells while limiting the development of Th1 and Th17 cells, which are implicated in autoimmune diseases. This immunomodulatory effect suggests potential applications in treating conditions like multiple sclerosis.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. In a comparative study involving various anilino-1,4-naphthoquinone derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines, including HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). The IC50 values for these cell lines ranged from approximately 1.75 µM to 27.91 µM, indicating a potent anticancer effect .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HuCCA-11.75
HepG211.42
A54918.64
MOLT-327.91
MDA-MB-231Not specified
T47DNot specified

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other naphthoquinone derivatives:

Table: Comparison of Naphthoquinone Derivatives

CompoundActivity TypeIC50 (µM)
2-Chloro-1,4-Naphthalenedione AntimicrobialVaries
2-Hydroxy-1,4-Naphthalenedione AnticancerVaries
1,4-Naphthalenedione Derivative EGFR Inhibition<4 nM

The unique combination of bromine and nitrophenylamino groups in 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- enhances its immunomodulatory properties compared to other derivatives .

Case Studies and Research Findings

A significant study published in Nature investigated the effects of various naphthoquinone derivatives on cancer cell lines. The findings indicated that compounds similar to 1,4-Naphthalenedione exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Another study focused on the role of this compound in modulating immune responses in autoimmune diseases. The results showed that it could effectively expand CD8+ T cell populations while inhibiting pro-inflammatory Th cell development, suggesting its potential as a therapeutic agent for conditions such as multiple sclerosis .

Q & A

Q. What are the standard synthetic routes for 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves bromination and amination of a 1,4-naphthoquinone precursor. For example:

  • Step 1: React 2-hydroxy-1,4-naphthoquinone (or similar derivatives) with brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce the bromo substituent.
  • Step 2: Couple the brominated intermediate with 3-nitroaniline via nucleophilic substitution or Buchwald-Hartwig amination.
  • Purification: Column chromatography or recrystallization is used to isolate the product.
  • Characterization: Confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry. 2D NMR (e.g., COSY, HMBC) resolves positional ambiguities in the naphthoquinone core and substituents .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1D/2D NMR: 1H^1H- and 13C^{13}C-NMR identify substituent positions and connectivity. HMBC correlations confirm interactions between protons and quaternary carbons (e.g., linking the nitrophenylamino group to C3 of the naphthoquinone) .
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions, critical for understanding reactivity .
  • Cyclic Voltammetry: Measures redox potentials of the quinone moiety, which correlate with biological electron-transfer activity .

Q. What in vitro bioassays are typically employed to evaluate its biological activity?

Methodological Answer:

  • Cytotoxicity: Test against cancer cell lines (e.g., A549 lung cancer) using MTT or SRB assays. IC₅₀ values indicate potency .
  • Larvicidal Activity: Assess lethality against Aedes aegypti larvae to explore insecticidal potential .
  • Non-Target Toxicity: Use Artemia salina (brine shrimp) lethality assays to gauge selectivity .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO/LUMO energies) influence the compound’s reactivity in biological systems?

Methodological Answer:

  • Theoretical Calculations: Density Functional Theory (DFT) computes HOMO/LUMO gaps to predict electron affinity. A lower LUMO energy enhances electrophilicity, facilitating interactions with cellular thiols (e.g., glutathione) or redox enzymes .
  • Electrochemical Profiling: Cyclic voltammetry identifies reduction potentials, which correlate with pro-oxidant activity in cancer cells. For example, a redox potential between -0.5 to -0.3 V (vs. Ag/AgCl) suggests efficient ROS generation .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardized Protocols: Use identical cell lines, culture conditions, and assay durations. For example, discrepancies in A549 cytotoxicity may arise from differing serum concentrations or passage numbers .
  • Mechanistic Follow-Up: Combine bioassays with mechanistic studies (e.g., ROS detection, apoptosis markers) to confirm whether activity is redox-driven or due to DNA intercalation .
  • In Vivo Validation: Compare in vitro results with animal models to account for pharmacokinetic variables (e.g., metabolism, bioavailability) .

Q. What strategies improve regioselectivity during bromination or amination of naphthoquinone derivatives?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at C3 to direct bromination to C2 via steric and electronic effects .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance amination efficiency by stabilizing transition states in SNAr reactions .
  • Catalysis: Use Pd-catalyzed coupling for sterically hindered amines (e.g., Buchwald-Hartwig conditions) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., NAD(P)H:quinone oxidoreductase 1) to prioritize substituents that improve binding affinity .
  • QSAR Modeling: Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict optimal electron-withdrawing/donating groups .

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